molecular formula C11H20OSSi B8552995 tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane

tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane

Cat. No.: B8552995
M. Wt: 228.43 g/mol
InChI Key: QEFNRZXTDYTYHH-UHFFFAOYSA-N
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Description

Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is an organosilicon compound that features a thiophene ring attached to a silicon atom via a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane typically involves the reaction of 2-thiophenemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Materials Science:

    Biology and Medicine:

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is not well-documented. its reactivity can be attributed to the presence of the thiophene ring and the silicon atom. The thiophene ring can participate in various chemical reactions, while the silicon atom can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .

Properties

Molecular Formula

C11H20OSSi

Molecular Weight

228.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane

InChI

InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-9-10-7-6-8-13-10/h6-8H,9H2,1-5H3

InChI Key

QEFNRZXTDYTYHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 ml round-bottom flask, equipped with a magnetic stirring bar, septum, and nitrogen inlet, was charged with 500 μl (3.98 mmol, 1.0 equiv) 2-thiophenemethanol and 5 ml DMF (over sieves). This clear solution was cooled down to 0° C. 825 mg (11.95 mmol, 3.0 equiv) imidazole was added in one portion, followed by the addition of 930 mg (5.97 mmol, 1.5 equiv) t-butyldimethylsilyl chloride. The reaction was kept at 0° C. for 5 minutes, warmed up to room temperature to go for half an hour, and then quenched with distilled water. Ethyl acetate was added to dissolve the organics. Layers were separated, and the aqueous layer was extracted with 5×10 ml ethyl acetate. The combined organic portion was washed with 5×20 ml H2O, dried over anhydrous sodium sulfate, filtered, concentrated, and chromatographed on a silica gel column (5 cm×24 cm, 100:1=hexane:ethyl acetate) to afford 1 gram of the title compound: Rf=0.26 (100:1=hexane:ethyl acetate), 1H NMR δ4.87 (s, OCH2), 0.91 (s, tBu), 0.09 (s, CH3).
Quantity
500 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
825 mg
Type
reactant
Reaction Step Two
Quantity
930 mg
Type
reactant
Reaction Step Three

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